

Technical Guide: Physicochemical Properties and Synthesis of 1-(3-Nitrophenyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)pyrrolidine

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **1-(3-Nitrophenyl)pyrrolidine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes its molecular formula and weight, presented in a clear tabular format. Furthermore, a generalized experimental protocol for the synthesis of N-aryl pyrrolidines is detailed, alongside a logical workflow diagram to visually represent the synthetic process. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving substituted pyrrolidine scaffolds.

Core Physicochemical Data

The fundamental molecular properties of **1-(3-Nitrophenyl)pyrrolidine** are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling. The molecular formula for **1-(3-Nitrophenyl)pyrrolidine** is C₁₀H₁₂N₂O₂. Its molecular weight is approximately 192.22 g/mol. A related isomer, 1-(4-Nitrophenyl)pyrrolidine, shares the same molecular formula and weight[1].

Parameter	Value	Reference
Molecular Formula	C10H12N2O2	Inferred
Molecular Weight	192.22 g/mol	Inferred[1]
IUPAC Name	1-(3-nitrophenyl)pyrrolidine	N/A
CAS Number	Not explicitly found	N/A

Synthesis Methodology: N-Arylation of Pyrrolidine

The synthesis of **1-(3-Nitrophenyl)pyrrolidine** can be achieved through the N-arylation of pyrrolidine. This common method involves the reaction of a cyclic amine with an aryl halide in the presence of a suitable catalyst and base. While a specific protocol for the 3-nitro isomer was not detailed in the provided search results, a general and widely applicable methodology is described below, adapted from established procedures for the synthesis of N-aryl azacycles.

Objective: To synthesize **1-(3-Nitrophenyl)pyrrolidine** via a palladium-catalyzed cross-coupling reaction.

Materials:

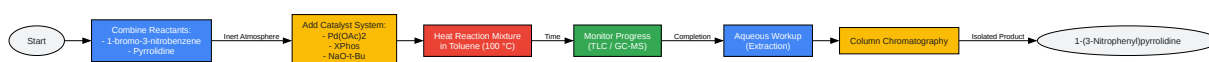
- 1-bromo-3-nitrobenzene
- Pyrrolidine
- Palladium(II) acetate (Pd(OAc)₂)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOt-Bu)
- Toluene, anhydrous
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Experimental Protocol:

- **Reaction Setup:** In an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine palladium(II) acetate (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equivalents).
- **Addition of Reagents:** To the flask, add anhydrous toluene, followed by 1-bromo-3-nitrobenzene (1.0 equivalent) and pyrrolidine (1.2 equivalents).
- **Reaction Conditions:** Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (1-bromo-3-nitrobenzene) is consumed.
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **1-(3-Nitrophenyl)pyrrolidine**.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **1-(3-Nitrophenyl)pyrrolidine** as described in the experimental protocol.



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Caption: Logical workflow for the synthesis of **1-(3-Nitrophenyl)pyrrolidine**.

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References

- 1. 1-(4-NITROPHENYL)PYRROLIDINE | 10220-22-1 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of 1-(3-Nitrophenyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187855#1-3-nitrophenyl-pyrrolidine-molecular-weight-and-formula]

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